molecular formula C19H28N2O7 B13784082 N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate CAS No. 63906-78-5

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate

Cat. No.: B13784082
CAS No.: 63906-78-5
M. Wt: 396.4 g/mol
InChI Key: PTYFYNKKKOLUQE-UHFFFAOYSA-N
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Description

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy and methoxy group attached to a benzamide core, along with a pentylideneaminoethyl side chain.

Properties

CAS No.

63906-78-5

Molecular Formula

C19H28N2O7

Molecular Weight

396.4 g/mol

IUPAC Name

2-[(2-ethoxy-3-methoxybenzoyl)amino]ethyl-pentylideneazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H26N2O3.C2H2O4/c1-4-6-7-11-18-12-13-19-17(20)14-9-8-10-15(21-3)16(14)22-5-2;3-1(4)2(5)6/h8-11H,4-7,12-13H2,1-3H3,(H,19,20);(H,3,4)(H,5,6)

InChI Key

PTYFYNKKKOLUQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC=[NH+]CCNC(=O)C1=C(C(=CC=C1)OC)OCC.C(=O)(C(=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy and methoxy groups. The final step involves the addition of the pentylideneaminoethyl side chain and the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate is unique due to its specific combination of functional groups and structural features

Biological Activity

N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C17H26N2O3C_{17}H_{26}N_{2}O_{3}. The compound features a complex structure that includes an amine and an oxalate moiety, which may contribute to its biological activity.

2D Structure Representation

2D Structure

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : It may interact with specific enzymes involved in metabolic pathways, potentially influencing processes such as oxidative stress and inflammation.
  • Cell Signaling Pathways : The compound could modulate cell signaling pathways, affecting cellular responses to various stimuli.
  • Oxalate Metabolism : Given the presence of the oxalate moiety, it is essential to investigate how this compound affects oxalate metabolism in the body, particularly concerning kidney stone formation.

Pharmacological Effects

Research indicates that compounds similar to this compound can exhibit various pharmacological effects:

  • Antioxidant Activity : Compounds containing methoxy groups are often associated with antioxidant properties, which can mitigate oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : The potential for reducing inflammation could be significant in treating conditions related to oxidative damage and chronic inflammatory diseases.

Case Studies and Research Findings

While specific literature on this compound is limited, related studies provide insights into its potential effects:

  • Oxalate and Kidney Stones :
    • A study highlighted the role of dietary oxalates in kidney stone formation, suggesting that compounds affecting oxalate levels could be beneficial in preventing crystalluria and associated complications .
    • Table 1 summarizes the effects of dietary changes on urinary oxalate levels:
    ParameterPre-OxalatePost-Oxalate
    Volume (ml)79.8 ± 8.7907.9 ± 147.9
    pH6.3 ± 0.17.1 ± 0.1
    Oxalate (mg)5.05 ± 2.633.3 ± 4.9
    Calcium (mg)4.4 ± 1.513.5 ± 3.6
    Phosphate (mg)18.9 ± 7.541.8 ± 8.0
  • Probiotic Interaction :
    • Research on lactic acid bacteria suggests that certain strains can effectively degrade oxalates, indicating a possible therapeutic avenue for managing oxalate levels in conjunction with compounds like this compound .

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